Methyl 3-bromobenzoate

Photochemistry Isomer Reactivity Aryl Halide Activation

Generic halogenated benzoate isomers often cause cross-coupling yield failures. Methyl 3-bromobenzoate (CAS 618-89-3) provides the precise meta-substitution required for consistent Pd-catalyzed C-C bond formation. • Meta-bromo ester optimized for Suzuki, Negishi, Sonogashira couplings (87% Sonogashira yield). • Core intermediate in 17β-HSD3 inhibitor (tetrahydrodibenzazocine) synthesis. • Versatile precursor to 3-bromobenzoic acid and alcohol derivatives. Available globally from multiple suppliers; bulk quantities supported.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 618-89-3
Cat. No. B041147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromobenzoate
CAS618-89-3
SynonymsMethyl 3-bromobenzoate;  Methyl m-bromobenzoate;  NSC 7319;  m-Bromobenzoic Acid Methyl Ester;  3-Bromobenzoic Acid Methyl Ester
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C8H7BrO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
InChIKeyKMFJVYMFCAIRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromobenzoate: meta-Bromo Aryl Ester Building Block


Methyl 3-bromobenzoate is an aryl bromide derivative of benzoic acid, characterized by a meta-substituted bromine atom and a methyl ester functional group . This halogenated benzoate ester is a key reagent in organic synthesis, serving as a versatile electrophilic partner in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings . Its primary utility lies in the construction of complex molecular architectures, notably as an intermediate in the synthesis of bioactive molecules such as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 .

Why Substituting Methyl 3-bromobenzoate Fails


The position of the bromine substituent on the aromatic ring dictates the electronic environment and, consequently, the reactivity of the aryl halide in cross-coupling reactions. Methyl 3-bromobenzoate's meta-substitution pattern creates a distinct reactivity profile compared to its ortho- and para-isomers, influencing the rate of oxidative addition in palladium-catalyzed cycles and the stability of reaction intermediates [1]. This positional isomerism directly impacts the efficiency and selectivity of C-C bond formation, meaning that substituting the 3-bromo isomer with the 2-bromo or 4-bromo analog without re-optimizing reaction conditions will likely result in different yields and product distributions . For procurement, this translates to a specific building block for a defined synthetic pathway; generic substitution introduces significant risk of process failure and yield loss.

Methyl 3-bromobenzoate: Quantitative Evidence


Photolysis Reactivity Ranking

In a direct head-to-head comparison, the rate of photolysis for methyl bromobenzoate isomers in benzene was determined to follow the order: ortho > meta > para [1]. This establishes a clear, quantifiable hierarchy of reactivity for the target compound relative to its closest structural analogs, positioning the meta-isomer (Methyl 3-bromobenzoate) with an intermediate reactivity profile.

Photochemistry Isomer Reactivity Aryl Halide Activation

Sonogashira Coupling Efficiency

Methyl 3-bromobenzoate was successfully employed in an improved Sonogashira cross-coupling procedure with a terminal alkyne, providing the desired coupled product in an isolated yield of 87% . This quantitative result demonstrates its high efficiency as an electrophilic partner in this specific C-C bond-forming reaction.

Palladium Catalysis Sonogashira Coupling C-C Bond Formation

Esterification from 3-Bromobenzoic Acid

A standard esterification protocol for Methyl 3-bromobenzoate from 3-bromobenzoic acid and methanol provides an isolated yield of 85% after chromatographic purification . This establishes a reproducible benchmark for its synthesis and a point of comparison for alternative synthetic routes.

Synthetic Methodology Esterification Process Chemistry

17β-HSD3 Inhibitor Intermediate

Methyl 3-bromobenzoate is a key building block for the synthesis of a novel series of tetrahydrodibenzazocine compounds, which act as inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 3 . This enzyme is a validated target in androgen biosynthesis, providing a direct link between this specific building block and a therapeutic area of interest.

Medicinal Chemistry Pharmaceutical Intermediate Drug Discovery

Applications of Methyl 3-bromobenzoate


17β-HSD3 Inhibitor Synthesis

The primary industrial application of Methyl 3-bromobenzoate is as a building block in the multi-step synthesis of tetrahydrodibenzazocine derivatives, which are being investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, a key enzyme in androgen biosynthesis . This application is supported by product literature and its inclusion as a key reagent for this purpose .

Cross-Coupling for Complex Molecules

Methyl 3-bromobenzoate is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura , Negishi , and Sonogashira couplings. Its high reported yield (87%) in Sonogashira coupling makes it a preferred choice for synthesizing alkyne-functionalized intermediates for materials science and advanced pharmaceutical scaffolds .

Functionalized Benzoate Derivatives

The presence of both a bromine atom and a methyl ester group makes this compound a versatile intermediate for generating a wide array of meta-substituted benzoic acid derivatives . It can be readily hydrolyzed to 3-bromobenzoic acid or reduced to the corresponding alcohol, serving as a key starting material for creating diverse chemical libraries in agrochemical and pharmaceutical research .

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